![molecular formula C23H32N2O B4138675 2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4138675.png)
2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide
Overview
Description
2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide, commonly known as AKB-48, is a synthetic cannabinoid that has been used in scientific research. It was first synthesized in 2012 by a group of Japanese researchers. Since then, AKB-48 has been used to investigate the effects of cannabinoids on the human body.
Mechanism of Action
AKB-48 acts as a potent agonist of the CB1 receptor. When it binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
AKB-48 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have anti-anxiety and anti-depressant effects. It has also been shown to have an impact on appetite, with some studies suggesting that it may be useful in the treatment of obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AKB-48 in lab experiments is its potency. It has a high affinity for the CB1 receptor, which means that it can be used in very small quantities. However, one of the limitations of using AKB-48 is its potential for abuse. It is important to use this compound in a controlled manner to avoid any potential risks.
Future Directions
There are many possible future directions for research on AKB-48. One area of interest is the development of new cannabinoid-based drugs for the treatment of pain, anxiety, and depression. Another area of interest is the investigation of the potential therapeutic benefits of cannabinoids in the treatment of obesity and other metabolic disorders.
In conclusion, AKB-48 is a synthetic cannabinoid that has been used in scientific research. It has a high affinity for the CB1 receptor and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, there are many possible future directions for research on this compound.
Scientific Research Applications
AKB-48 has been used in scientific research to investigate the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 receptor, which is found in the brain and nervous system. This receptor is known to be involved in the regulation of pain, mood, and appetite.
properties
IUPAC Name |
2-(1-adamantyl)-N-(4-piperidin-1-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-22(16-23-13-17-10-18(14-23)12-19(11-17)15-23)24-20-4-6-21(7-5-20)25-8-2-1-3-9-25/h4-7,17-19H,1-3,8-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVBDNTAQLNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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